molecular formula C13H18N4 B2757195 N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)cyclopentanamine CAS No. 1152896-58-6

N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)cyclopentanamine

Cat. No. B2757195
CAS RN: 1152896-58-6
M. Wt: 230.315
InChI Key: XEDZJBKFMCTCPC-UHFFFAOYSA-N
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Description

Triazolo[4,3-a]pyridine is a class of compounds that contain a pyridine ring fused with a 1,2,4-triazole ring . These compounds are of interest in medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

The synthesis of triazolo[4,3-a]pyridine derivatives often involves aromatic nucleophilic substitution . For example, one method involves the reaction of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of triazolo[4,3-a]pyridine derivatives is characterized by a fused ring system containing two carbon and three nitrogen atoms . This structure allows these compounds to readily bind with a variety of enzymes and receptors in biological systems .


Chemical Reactions Analysis

Triazolo[4,3-a]pyridine compounds can undergo a variety of chemical reactions. For example, they can react with europium under solvothermal conditions in pyridine to yield a homoleptic framework containing Eu II centers .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazolo[4,3-a]pyridine derivatives can vary widely depending on the specific compound. For example, one derivative was found to be a pale yellow solid with a melting point of 188–189 °C .

Mechanism of Action

The mechanism of action of triazolo[4,3-a]pyridine derivatives can vary depending on the specific compound and its biological target. For example, some derivatives have been found to inhibit the growth of cancer cells by inhibiting the expression of certain proteins .

Safety and Hazards

The safety and hazards associated with triazolo[4,3-a]pyridine derivatives can also vary widely depending on the specific compound. Some derivatives have been found to exhibit cytotoxicity at certain concentrations .

Future Directions

The future research directions for triazolo[4,3-a]pyridine derivatives could involve further exploration of their antimicrobial and antiviral potential . Additionally, the development of new synthetic methods and the investigation of their mechanisms of action could also be areas of future research .

properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-10(14-11-6-2-3-7-11)13-16-15-12-8-4-5-9-17(12)13/h4-5,8-11,14H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDZJBKFMCTCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)cyclopentanamine

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